3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-Methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of imidazo[2,1-b]thiazoles, which are heterocyclic compounds containing nitrogen and sulfur atoms within a fused ring system. The presence of phenyl and pyridin-4-yl groups attached to the imidazo[2,1-b]thiazole core imparts distinct chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets in a variety of ways . For instance, they can inhibit the synthesis of certain proteins, disrupt cell wall formation, or interfere with metabolic processes .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties are known to affect a variety of biochemical pathways . For example, they can inhibit the synthesis of certain proteins, disrupt cell wall formation, or interfere with metabolic processes .
Pharmacokinetics
Compounds containing imidazole and thiazole moieties are generally known for their broad range of chemical and biological properties .
Result of Action
Compounds containing imidazole and thiazole moieties are known to exhibit a broad range of biological activities .
Action Environment
The properties of compounds containing imidazole and thiazole moieties can be influenced by various factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The phenyl and pyridin-4-yl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biological studies.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyridin-4-yl derivatives: Compounds containing the pyridin-4-yl group in different positions or with different substituents.
Uniqueness: 3-Methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-7-9-19-10-8-14)24-18-21-15(11-22(12)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXIIXYUAZVULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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